BenchChemオンラインストアへようこそ!

2-Bromo-5-(1H-pyrrol-1-yl)benzoic Acid

Inflammation Enzyme Inhibition Selectivity Profiling

This compound features an ortho-bromo substituent poorly tolerated at the 2-position in EP1 antagonists, confirming target engagement selectivity. The bromine atom enables late-stage diversification via Suzuki and Buchwald-Hartwig couplings. The free carboxylic acid offers orthogonal derivatization (e.g., 97% yield to benzamide). As a core scaffold in patent-protected Myc inhibitors and a reported CCR5 antagonist, this building block is ideal for anticancer and anti-inflammatory drug discovery. Choose this precise substitution pattern—not generic analogs—to preserve biological activity and synthetic utility.

Molecular Formula C11H8BrNO2
Molecular Weight 266.094
CAS No. 354115-80-3
Cat. No. B2979972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(1H-pyrrol-1-yl)benzoic Acid
CAS354115-80-3
Molecular FormulaC11H8BrNO2
Molecular Weight266.094
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC(=C(C=C2)Br)C(=O)O
InChIInChI=1S/C11H8BrNO2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15)
InChIKeyAXBOCLQRORPQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(1H-pyrrol-1-yl)benzoic Acid: A Versatile Heterocyclic Building Block for Medicinal Chemistry and Targeted Inhibitor Synthesis [CAS: 354115-80-3]


2-Bromo-5-(1H-pyrrol-1-yl)benzoic Acid (CAS: 354115-80-3) is a heteroaromatic carboxylic acid featuring a pyrrole ring at the 5-position and a bromine atom ortho to the carboxylic acid on a benzene core [1]. This specific substitution pattern confers a unique combination of reactivity and biological activity, making it a valuable scaffold in medicinal chemistry and chemical biology. The compound has been identified as a privileged structure in patent literature, notably as a core component of Myc inhibitors [2], and has demonstrated potential as a CCR5 antagonist for the treatment of HIV and inflammatory diseases [3]. Its bromine atom serves as a versatile synthetic handle, enabling further diversification through cross-coupling reactions to generate complex molecular libraries .

Why 2-Bromo-5-(1H-pyrrol-1-yl)benzoic Acid Cannot Be Substituted by Simple Analogs in Key Applications


The specific substitution pattern of 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid is critical for its observed biological activity and chemical utility. Structure-Activity Relationship (SAR) studies on related 1,5-biaryl pyrrole derivatives reveal that substitution at the 2-position of the benzoic acid group is poorly tolerated for EP1 receptor antagonism [1]. This suggests that the ortho-bromo substituent in this compound is not merely a general halogen but a specific structural requirement for target engagement in certain protein families. Furthermore, the presence of the bromine atom provides a unique and essential reactive site for late-stage functionalization via cross-coupling, a feature absent in non-halogenated or differently substituted analogs . Therefore, substituting this compound with a generic pyrrolyl-benzoic acid derivative without this precise substitution pattern would likely result in a significant loss or alteration of both its biological activity and its synthetic potential.

Quantitative Evidence for Selecting 2-Bromo-5-(1H-pyrrol-1-yl)benzoic Acid Over Analogs


Differential Selectivity Profile: Lack of Activity Against 5-Lipoxygenase Compared to Other Targets

In contrast to its potential as a CCR5 antagonist and Myc inhibitor, 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid exhibits no significant activity against the inflammatory enzyme 5-Lipoxygenase. This was demonstrated in a direct assay using rat basophilic leukemia-1 (RBL-1) cells, where the compound showed no inhibition at a concentration of 100 µM [1]. This selective inactivity profile is a key differentiator from other pyrrole-containing benzoic acid derivatives that may be promiscuous enzyme inhibitors, thereby reducing the risk of off-target effects in cellular assays and highlighting its suitability for studying specific pathways.

Inflammation Enzyme Inhibition Selectivity Profiling

Comparison of In Vitro Binding Affinity: A Chloro-Analog Shows Measurable Activity Against FABP4

A direct analog, 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid, has been co-crystallized with human Fatty Acid Binding Protein 4 (FABP4) and exhibits an IC50 of 14.4586 µM [1]. While no equivalent IC50 data is available for the target bromo-compound against FABP4, this comparator data establishes that the halogen atom at the ortho-position is critical for target engagement. The difference in halogen size (Br vs. Cl) and electronic properties can be exploited to fine-tune binding affinity and selectivity, making the bromo-analog a distinct tool for SAR studies aimed at optimizing FABP4 inhibitors.

Fatty Acid Binding Protein Metabolic Disease Structural Biology

Synthetic Versatility: High-Yield Derivatization to Benzamide as a Route to Ghrelin Receptor Modulators

The carboxylic acid group of 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid can be efficiently converted to the corresponding benzamide. This transformation, crucial for accessing a different chemical space for biological screening, proceeds with an excellent yield of 97% under standard amide coupling conditions (using isopropyl chloroformate, DIPEA, and ammonia in a THF/toluene/1,4-dioxane solvent mixture over 5 hours) [1]. The resulting benzamide, 2-bromo-5-(1H-pyrrol-1-yl)benzamide, is a key intermediate in the synthesis of benzothiazole-based ghrelin receptor modulators [1]. This high-yielding, reliable transformation is a significant advantage for procurement, as it demonstrates the compound's robustness as a versatile building block for creating diverse compound libraries.

Medicinal Chemistry Synthetic Methodology GPCR Modulators

Negative Selectivity Marker: No Affinity for Beta-1 Adrenergic Receptor

To further define its selectivity profile, 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid was tested for binding affinity towards the Beta-1 adrenergic receptor, a common off-target for many drug-like molecules. The assay showed no detectable binding affinity for this receptor . This negative result is a critical piece of evidence when comparing the compound to other pyrrolyl-benzoic acid derivatives that may exhibit polypharmacology. This selectivity, or lack thereof, for a major class of GPCRs is essential information for researchers designing experiments to probe specific pathways, such as those involving Myc or CCR5, without interference from adrenergic signaling.

GPCR Selectivity Off-Target Screening Safety Pharmacology

Recommended Research and Procurement Scenarios for 2-Bromo-5-(1H-pyrrol-1-yl)benzoic Acid


Lead Optimization for Myc and CCR5 Inhibitors in Oncology and Immuno-Oncology

Based on its presence in patent-protected Myc inhibitor structures [1] and reported preliminary activity as a CCR5 antagonist [2], this compound is an ideal core scaffold for medicinal chemistry teams developing novel therapeutics for cancer and inflammatory/autoimmune diseases. Its well-defined SAR (e.g., poor tolerance of 2-position substitution in EP1 antagonists [3]) and confirmed lack of activity against 5-lipoxygenase [4] and the Beta-1 adrenergic receptor provide a strong foundation for designing focused compound libraries with a reduced risk of off-target effects.

Development of FABP4 Inhibitors for Metabolic and Cardiovascular Disease

The co-crystal structure and established IC50 of the analogous 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid against FABP4 [5] demonstrate the potential of this scaffold for targeting fatty acid binding proteins. The 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid offers a chemically distinct entry point for SAR studies. The bromine atom can be used to probe steric and electronic effects on FABP4 binding or serve as a handle for further functionalization via cross-coupling to improve potency and pharmacokinetic properties, as suggested by the high-yielding derivatization of the carboxylic acid group [6].

Synthesis of Diverse Compound Libraries via Cross-Coupling and Amide Bond Formation

The ortho-bromo substituent and the free carboxylic acid provide two orthogonal, highly reactive handles for chemical diversification. The bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or amine substituents . Concurrently, the carboxylic acid can be efficiently converted to amides, esters, or other derivatives with high yields (e.g., 97% yield to benzamide [6]). This dual functionality makes it a superior building block for generating large, structurally diverse compound libraries for high-throughput screening campaigns compared to mono-functional analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-(1H-pyrrol-1-yl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.